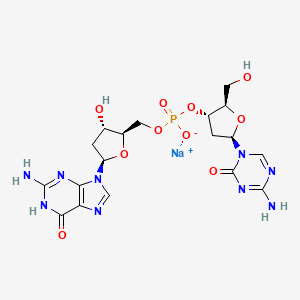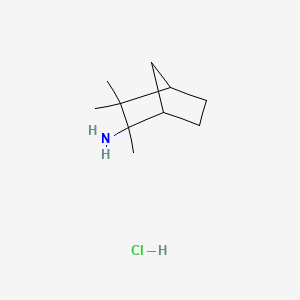
Guadecitabine sodium
Overview
Description
S-110 is a semi-synthetic, liquid-concentrate compound containing quality lubricity additives, emulsifiers, inhibitors, and a biocide. It is primarily formulated for drawing copper rod, intermediate, and fine wire sizes, as well as plated copper wire .
Scientific Research Applications
S-110 has a wide range of scientific research applications, including:
Chemistry: Used as a lubricant and emulsifier in various chemical processes.
Biology: Employed in biological studies for its biocidal properties.
Medicine: Investigated for potential medical applications due to its unique chemical properties.
Industry: Widely used in the wire drawing industry for its excellent lubricity and low foaming properties.
Mechanism of Action
The mechanism of action of S-110 involves its interaction with metal surfaces during the wire drawing process. The lubricity additives reduce friction, while the emulsifiers ensure a stable mixture. Inhibitors prevent corrosion, and the biocide protects against microbial growth. The molecular targets include the metal surfaces and any contaminants present, ensuring a smooth and efficient drawing process .
Safety and Hazards
Future Directions
Although Guadecitabine did not yield improved complete remission (CR) rates and overall survival (OS) compared to the control arm in patients with treatment-naïve acute myeloid leukemia (AML) who were ineligible for intensive chemotherapy, subgroup analysis in patients who received ≥4 cycles of therapy demonstrated superior outcomes in favor of Guadecitabine . Given its stability, ease of administration, safety profile, and prolonged exposure time, Guadecitabine would be the more appropriate hypomethylating agent (HMA), replacing azacitidine and decitabine, to be used in combination treatment regimens in patients with myeloid malignancies .
Biochemical Analysis
Biochemical Properties
Guadecitabine Sodium plays a significant role in biochemical reactions as a DNMT1 inhibitor . DNMT1 is an enzyme that adds a methyl group to the DNA molecule, which can affect gene expression. By inhibiting DNMT1, this compound can reduce DNA methylation, thereby inhibiting tumor cell proliferation .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering gene expression through its action on DNA methylation . This can impact cell signaling pathways and cellular metabolism, potentially leading to the inhibition of tumor cell growth .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to DNMT1, inhibiting the enzyme’s activity . This prevents the addition of a methyl group to the DNA molecule, thereby reducing DNA methylation. This change in gene expression can inhibit the proliferation of tumor cells .
Temporal Effects in Laboratory Settings
Current studies focus on its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Current research is investigating the threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in the metabolic pathway of DNA methylation . It interacts with the enzyme DNMT1, affecting the methylation status of DNA and potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
Research is ongoing to understand how this compound is transported and distributed within cells and tissues. This includes studying any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. This includes investigating any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The preparation of S-110 involves the blending of various chemical additives to achieve the desired properties. The synthetic route includes the incorporation of lubricity additives, emulsifiers, inhibitors, and biocides in specific proportions. The reaction conditions are carefully controlled to ensure the stability and effectiveness of the compound. Industrial production methods involve large-scale blending and mixing processes to produce the compound in bulk quantities .
Chemical Reactions Analysis
S-110 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, especially when exposed to air or other oxidizing agents.
Reduction: Reduction reactions may occur under specific conditions, altering the chemical structure of the compound.
Substitution: S-110 can participate in substitution reactions where one or more of its chemical groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like oxygen, reducing agents like hydrogen, and various catalysts to facilitate substitution reactions.
Comparison with Similar Compounds
S-110 is unique compared to other similar compounds due to its specific blend of additives that provide excellent lubricity, low lubricant consumption, and exceptionally clean running properties. Similar compounds include other wire drawing lubricants, but S-110 stands out for its low foaming and high efficiency .
If you have any more questions or need further details, feel free to ask!
properties
IUPAC Name |
sodium;[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N9O10P.Na/c19-16-22-6-27(18(31)25-16)12-2-8(9(3-28)35-12)37-38(32,33)34-4-10-7(29)1-11(36-10)26-5-21-13-14(26)23-17(20)24-15(13)30;/h5-12,28-29H,1-4H2,(H,32,33)(H2,19,25,31)(H3,20,23,24,30);/q;+1/p-1/t7-,8-,9+,10+,11+,12+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHBNJPXFOZFNJ-BYKQGDNKSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OC4CC(OC4CO)N5C=NC(=NC5=O)N)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])O[C@H]4C[C@@H](O[C@@H]4CO)N5C=NC(=NC5=O)N)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N9NaO10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60239218 | |
| Record name | SGI-110 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60239218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
929904-85-8 | |
| Record name | Guadecitabine sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929904858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SGI-110 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60239218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GUADECITABINE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RB89YH367 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Chloro-7-nitrodibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B584205.png)
![2-Chloro-9-nitro-dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B584206.png)

![2-[2-[4-(Dimethylamino)phenyl]ethenyl]-5-nitrobenzene-1,4-diamine](/img/structure/B584209.png)
![2-Amino-6,7-dihydroimidazo[4,5-f]isoindol-5(1H)-one](/img/structure/B584212.png)

![2-[(1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B584218.png)
![4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methoxyphenol](/img/structure/B584219.png)

![2-Chloro-N-[2-chloro-4-[(4-methoxyphenyl)methoxy]-6-methylphenyl]acetamide](/img/structure/B584226.png)